5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
CAS No.: 1190321-93-7
Cat. No.: VC7833914
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59
* For research use only. Not for human or veterinary use.
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid - 1190321-93-7](/images/structure/VC7833914.png)
Specification
CAS No. | 1190321-93-7 |
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Molecular Formula | C8H5ClN2O2 |
Molecular Weight | 196.59 |
IUPAC Name | 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H5ClN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) |
Standard InChI Key | TZSOQTONJMMMMC-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1NC=C2C(=O)O)Cl |
Canonical SMILES | C1=CC(=NC2=C1NC=C2C(=O)O)Cl |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound belongs to the pyrrolopyridine family, a class of bicyclic heterocycles combining pyrrole and pyridine rings. The numbering system assigns position 1 to the nitrogen in the pyrrole ring, with subsequent positions following the fused structure. Key features include:
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Chlorine substituent at position 5, influencing electronic properties and steric interactions.
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Carboxylic acid group at position 3, enabling hydrogen bonding and salt formation .
The IUPAC name, 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, reflects this arrangement. Alternative designations include 5-chloro-4-azaindole-3-carboxylic acid, highlighting its structural similarity to indole derivatives .
Structural Characterization
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SMILES Notation:
C1=CC(=NC2=C1NC=C2C(=O)O)Cl
illustrates the connectivity of atoms . -
InChIKey:
TZSOQTONJMMMMC-UHFFFAOYSA-N
serves as a unique identifier for database retrieval . -
X-ray Crystallography: While experimental data are unavailable, computational models predict planar geometry with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen .
Synthesis and Manufacturing
Key Synthetic Route
The most documented synthesis involves alkaline hydrolysis of an ester precursor (CAS: 800401-67-6) under reflux conditions :
Procedure:
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Reactants: Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.3 mmol) and 2M NaOH (1.7 mmol) in ethanol.
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Conditions: Reflux for 2 hours, followed by solvent evaporation.
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Workup: Acidification with acetic acid to pH 4.0 precipitates the product.
Mechanistic Insights:
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of ethoxide yields the carboxylate, which protonates upon acidification .
Alternative Approaches
While no other methods are explicitly reported, analogous syntheses of pyrrolopyridine derivatives often employ:
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Pd-catalyzed cross-coupling for introducing substituents.
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Microwave-assisted cyclization to enhance reaction efficiency.
Physicochemical Properties
Physical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 196.59 g/mol | |
Density | 1.644 ± 0.06 g/cm³ (predicted) | |
Melting Point | Not reported | – |
Solubility | Low in water; soluble in DMSO | |
Storage Conditions | Sealed, dry, room temperature |
Chemical Reactivity
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Acidity: The carboxylic acid group (pKa ≈ 1.17) dominates acidity, enabling deprotonation under mild basic conditions .
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Electrophilic Substitution: Chlorine directs further substitution to positions 2 and 6 of the pyridine ring.
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Decarboxylation: Heating above 200°C may release CO₂, forming 5-chloropyrrolo[3,2-b]pyridine .
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